3-Chloro-4-(1h-1,2,4-triazol-1-yl)benzaldehyde
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Overview
Description
3-Chloro-4-(1h-1,2,4-triazol-1-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a chlorine atom and a 1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(1h-1,2,4-triazol-1-yl)benzaldehyde typically involves the reaction of 3-chlorobenzaldehyde with 1,2,4-triazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(1h-1,2,4-triazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Chloro-4-(1h-1,2,4-triazol-1-yl)benzoic acid.
Reduction: 3-Chloro-4-(1h-1,2,4-triazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-(1h-1,2,4-triazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: It is used in the development of advanced materials, including polymers and coatings.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(1h-1,2,4-triazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The 1,2,4-triazole ring is known to enhance binding affinity and specificity towards biological targets .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(1h-1,2,4-triazol-1-yl)aniline: Similar structure but with an aniline group instead of an aldehyde group.
4-(1h-1,2,4-Triazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
3-Chloro-4-(1h-1,2,4-triazol-1-yl)benzaldehyde is unique due to the presence of both a chlorine atom and a 1,2,4-triazole ring on the benzaldehyde moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
Molecular Formula |
C9H6ClN3O |
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Molecular Weight |
207.61 g/mol |
IUPAC Name |
3-chloro-4-(1,2,4-triazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C9H6ClN3O/c10-8-3-7(4-14)1-2-9(8)13-6-11-5-12-13/h1-6H |
InChI Key |
XVAOONUISPUSPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)N2C=NC=N2 |
Origin of Product |
United States |
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